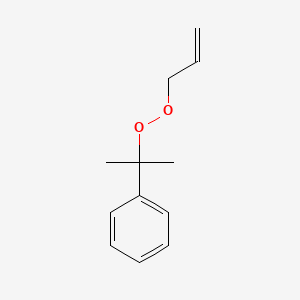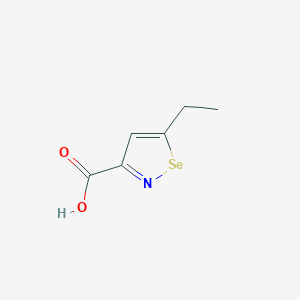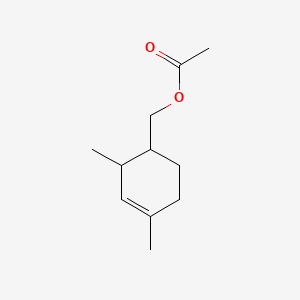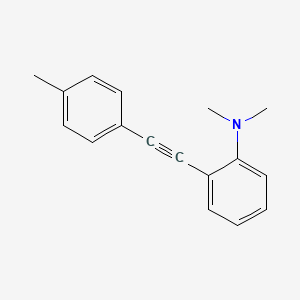
Potassium octylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium octylbenzenesulfonate is an organic compound with the molecular formula C14H21KO3S. It is a potassium salt of octylbenzenesulfonic acid and is commonly used as a surfactant in various industrial applications. This compound is known for its ability to lower the surface tension of liquids, making it useful in detergents, emulsifiers, and other cleaning products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium octylbenzenesulfonate can be synthesized through the sulfonation of octylbenzene followed by neutralization with potassium hydroxide. The general reaction involves the following steps:
Sulfonation: Octylbenzene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form octylbenzenesulfonic acid.
Neutralization: The resulting octylbenzenesulfonic acid is then neutralized with potassium hydroxide (KOH) to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous processes where octylbenzene is sulfonated in a reactor, and the resulting sulfonic acid is continuously neutralized with potassium hydroxide. The product is then purified and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Potassium octylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxidized products.
Substitution: The sulfonate group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the sulfonate group.
Major Products:
Oxidation: Carboxylic acids or ketones.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Potassium octylbenzenesulfonate has a wide range of applications in scientific research, including:
Biology: Employed in the preparation of bioactive nanoparticles for drug delivery and diagnostic applications.
Medicine: Investigated for its potential use in drug formulations to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents due to its excellent surfactant properties.
Mecanismo De Acción
The primary mechanism of action of potassium octylbenzenesulfonate is its ability to reduce surface tension and stabilize emulsions. This is achieved through the alignment of the hydrophobic alkyl chain with non-polar substances and the hydrophilic sulfonate group with polar substances, thereby reducing the interfacial tension between different phases. This property makes it an effective surfactant in various applications.
Comparación Con Compuestos Similares
Sodium dodecylbenzenesulfonate: Another widely used surfactant with a longer alkyl chain, providing different solubility and surfactant properties.
Potassium toluenesulfonate: A similar compound with a shorter alkyl chain, resulting in different hydrophobic interactions.
Uniqueness: Potassium octylbenzenesulfonate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications. Its potassium salt form also offers different solubility and reactivity compared to its sodium counterparts.
By understanding the properties, preparation methods, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
Número CAS |
52286-56-3 |
|---|---|
Fórmula molecular |
C14H21KO3S |
Peso molecular |
308.48 g/mol |
Nombre IUPAC |
potassium;2-octylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S.K/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
LHRDALCSHPMGJN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)

![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)
![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)







